2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride is a chemical compound with the molecular formula C15H19ClN2OS. It is known for its unique structure, which combines a pyrrolidinone ring with a benzothiazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride typically involves the reaction of 2-pyrrolidinone with a benzothiazinyl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Benzothiazinyl derivatives: Compounds with benzothiazinyl groups but different functional groups attached.
Uniqueness
What sets 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride apart is its unique combination of a pyrrolidinone ring and a benzothiazinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
81735-49-1 |
---|---|
Molecular Formula |
C15H19ClN2OS |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-15(2)11-6-3-4-7-12(11)19-13(16-15)10-17-9-5-8-14(17)18;/h3-4,6-7H,5,8-10H2,1-2H3;1H |
InChI Key |
YCPGURHRPIYXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3CCCC3=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.